molecular formula C16H15FO4 B14026591 Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate

Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate

Cat. No.: B14026591
M. Wt: 290.29 g/mol
InChI Key: BWELXEIXIIISGB-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 3-(benzyloxy)-2-fluoro-6-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to meet industrial and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield a benzoic acid derivative, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)-2-chloro-6-methoxybenzoate
  • Methyl 3-(benzyloxy)-2-bromo-6-methoxybenzoate
  • Methyl 3-(benzyloxy)-2-iodo-6-methoxybenzoate

Uniqueness

Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

IUPAC Name

methyl 2-fluoro-6-methoxy-3-phenylmethoxybenzoate

InChI

InChI=1S/C16H15FO4/c1-19-12-8-9-13(15(17)14(12)16(18)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

BWELXEIXIIISGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)OC

Origin of Product

United States

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